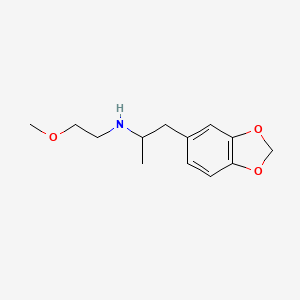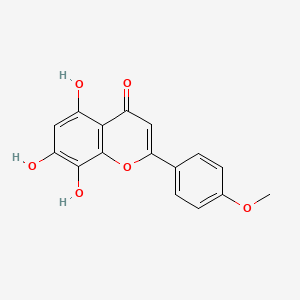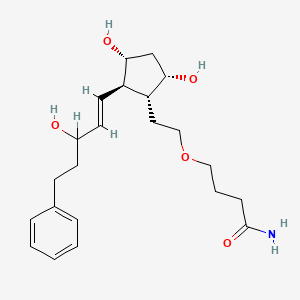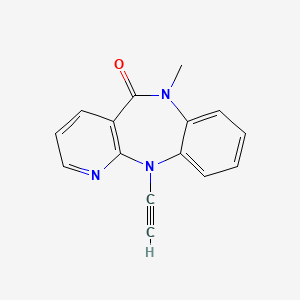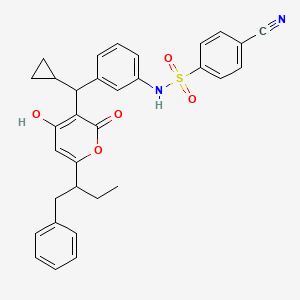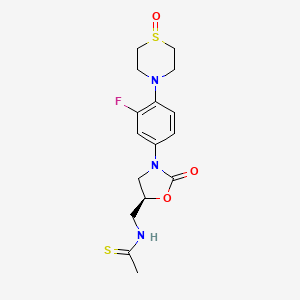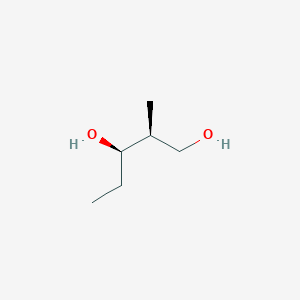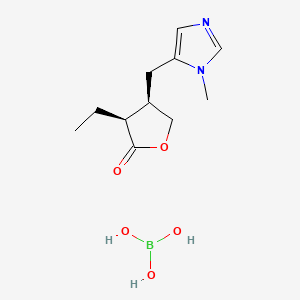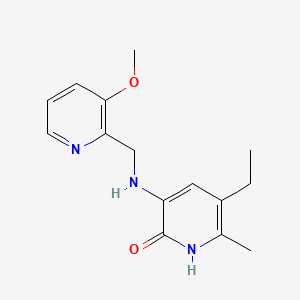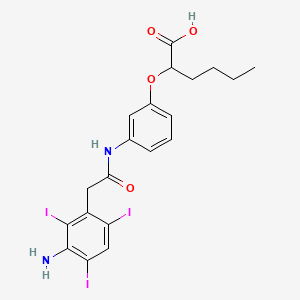
2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)hexanoic acid is a complex organic compound with the molecular formula C20H21I3N2O4 and a molecular weight of 734.111 g/mol . This compound contains multiple functional groups, including aromatic rings, amides, and carboxylic acids, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)hexanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Iodination: Introduction of iodine atoms to the aromatic ring.
Amidation: Formation of the amide bond between the amino group and the acetic acid derivative.
Etherification: Formation of the ether bond between the phenoxy group and the hexanoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)hexanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the aromatic iodine atoms to hydrogen.
Substitution: Replacement of the iodine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce deiodinated compounds.
Wissenschaftliche Forschungsanwendungen
2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound’s iodine atoms play a crucial role in its radiolabeling properties, allowing it to be used in imaging studies. The amide and carboxylic acid groups facilitate binding to biological molecules, enhancing its diagnostic and therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)valeric acid: Similar structure with a valeric acid moiety instead of hexanoic acid.
3-Amino-2,4,6-triiodophenylacetic acid: A simpler compound with fewer functional groups.
Uniqueness
2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)hexanoic acid is unique due to its combination of multiple iodine atoms, aromatic rings, and functional groups, making it highly versatile for various applications. Its structure allows for easy modification and functionalization, enhancing its utility in research and industry.
Eigenschaften
CAS-Nummer |
22714-26-7 |
|---|---|
Molekularformel |
C20H21I3N2O4 |
Molekulargewicht |
734.1 g/mol |
IUPAC-Name |
2-[3-[[2-(3-amino-2,4,6-triiodophenyl)acetyl]amino]phenoxy]hexanoic acid |
InChI |
InChI=1S/C20H21I3N2O4/c1-2-3-7-16(20(27)28)29-12-6-4-5-11(8-12)25-17(26)9-13-14(21)10-15(22)19(24)18(13)23/h4-6,8,10,16H,2-3,7,9,24H2,1H3,(H,25,26)(H,27,28) |
InChI-Schlüssel |
XHNCIFYFDSSGKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)O)OC1=CC=CC(=C1)NC(=O)CC2=C(C(=C(C=C2I)I)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[2-(4-methylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12782659.png)
